![molecular formula C20H16O2S B14327626 [1,1'-Biphenyl]-4-yl (phenylsulfanyl)acetate CAS No. 111360-45-3](/img/structure/B14327626.png)
[1,1'-Biphenyl]-4-yl (phenylsulfanyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-4-yl (phenylsulfanyl)acetate: is an organic compound that features a biphenyl group linked to a phenylsulfanyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-yl (phenylsulfanyl)acetate typically involves the esterification of [1,1’-Biphenyl]-4-yl acetic acid with phenylsulfanyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.
Industrial Production Methods: In an industrial setting, the production of [1,1’-Biphenyl]-4-yl (phenylsulfanyl)acetate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-4-yl (phenylsulfanyl)acetate can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to yield [1,1’-Biphenyl]-4-yl (phenylsulfanyl)methanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: [1,1’-Biphenyl]-4-yl (phenylsulfanyl)methanol.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
Chemistry: [1,1’-Biphenyl]-4-yl (phenylsulfanyl)acetate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific biological pathways. Its ability to undergo various chemical reactions makes it a versatile building block for drug development.
Industry: In the industrial sector, [1,1’-Biphenyl]-4-yl (phenylsulfanyl)acetate is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which [1,1’-Biphenyl]-4-yl (phenylsulfanyl)acetate exerts its effects depends on its chemical environment and the specific reactions it undergoes. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The phenylsulfanyl group can undergo oxidation or reduction, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
[1,1’-Biphenyl]-4-yl acetate: Lacks the phenylsulfanyl group, resulting in different reactivity and applications.
Phenyl (phenylsulfanyl)acetate: Lacks the biphenyl group, leading to variations in chemical behavior and uses.
Uniqueness: The presence of both the biphenyl and phenylsulfanyl groups in [1,1’-Biphenyl]-4-yl (phenylsulfanyl)acetate provides a unique combination of structural features and reactivity. This makes it a versatile compound for various applications in chemistry, biology, and industry.
Properties
CAS No. |
111360-45-3 |
|---|---|
Molecular Formula |
C20H16O2S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
(4-phenylphenyl) 2-phenylsulfanylacetate |
InChI |
InChI=1S/C20H16O2S/c21-20(15-23-19-9-5-2-6-10-19)22-18-13-11-17(12-14-18)16-7-3-1-4-8-16/h1-14H,15H2 |
InChI Key |
LPMIFEAAGPBLSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)CSC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


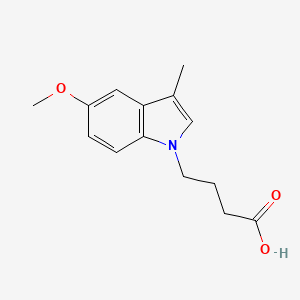
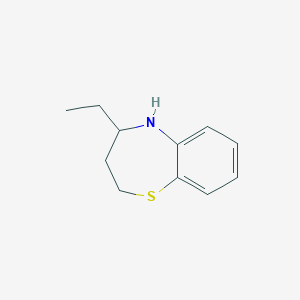
![Pyridine, 2-[1,1-dimethyl-2-(methylthio)ethyl]-](/img/structure/B14327554.png)
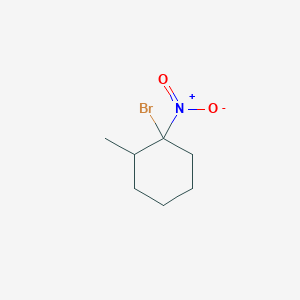
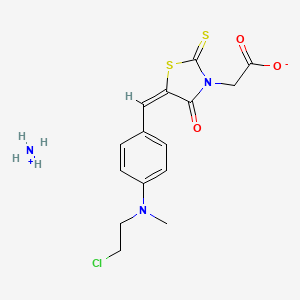
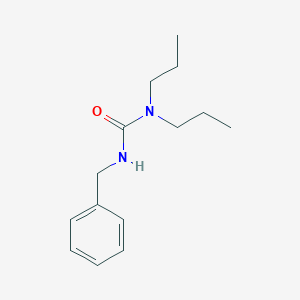

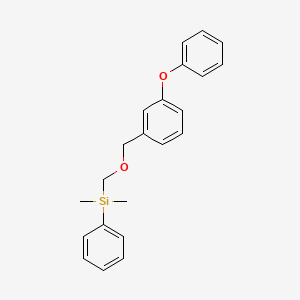
![2,2'-Bipyridine, 6,6'-bis[[(6'-methyl[2,2'-bipyridin]-6-yl)methoxy]methyl]-](/img/structure/B14327583.png)
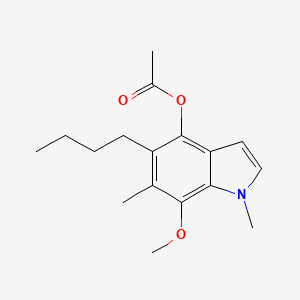
![2,3-Dichloro-N-[4-(ethoxymethoxy)phenyl]aniline](/img/structure/B14327589.png)
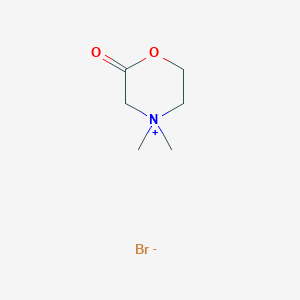
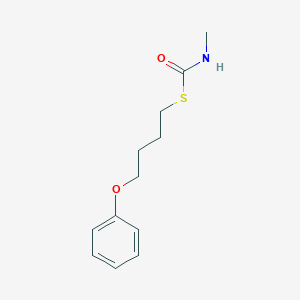
![2-[(4-Oxoazetidin-2-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14327611.png)
